molecular formula C17H16O4 B1613062 3-Carboethoxy-4'-methoxybenzophenone CAS No. 276877-15-7

3-Carboethoxy-4'-methoxybenzophenone

Cat. No. B1613062
M. Wt: 284.31 g/mol
InChI Key: JNRVAIGEOBVDFG-UHFFFAOYSA-N
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Description

3-Carboethoxy-4’-methoxybenzophenone is a chemical compound with the molecular formula C17H16O4 . Its IUPAC name is ethyl 3- (4-methoxybenzoyl)benzoate . The compound forms colorless crystals .


Molecular Structure Analysis

The molecular structure of 3-Carboethoxy-4’-methoxybenzophenone consists of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Carboethoxy-4’-methoxybenzophenone is 284.31 g/mol . It has a melting point of 58-60 degrees Celsius .

Scientific Research Applications

Improved Synthesis Techniques

3-Methoxy-4-phenoxybenzoyl group, a closely related derivative, has been utilized for the protection of exocyclic amino groups of nucleosides, showcasing its significance in oligodeoxyribonucleotide synthesis. This demonstrates the compound's utility in enhancing the selectivity and stability under controlled conditions, making it a valuable asset in the synthesis of oligodeoxyribonucleotide via the phosphotriester approach on solid support. The high lipophilicity and milder deprotection conditions offered by this derivative highlight its potential in streamlining synthesis processes (R. Mishra & K. Misra, 1986).

Photooxidation and Sensitization Studies

3-Carboxybenzophenone (3-CB), closely related to the subject compound, has been identified as an efficient sensitizer in the photooxidation of methionyl-leucine in aqueous solutions. This highlights its potential as a superior photosensitizer compared to its isomer 4-CB, especially in spectral resolutions of transient absorption spectra. Such properties make it a candidate for advanced research in photochemistry and photobiology, providing insights into the advantages of specific substitutions on benzophenone derivatives for photochemical applications (T. Pędziński et al., 2014).

Environmental and Biological Impacts

The transformation and metabolism of benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone (BP-3), have been extensively studied, revealing their significant presence in the environment and potential endocrine-disrupting effects. These studies shed light on the environmental persistence and bioaccumulation concerns associated with benzophenone derivatives, emphasizing the need for further research into their environmental fate, biodegradability, and impacts on human health and ecosystems (Yoko Watanabe et al., 2015).

Safety And Hazards

The safety information available indicates that 3-Carboethoxy-4’-methoxybenzophenone may be an irritant . For detailed safety measures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRVAIGEOBVDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641487
Record name Ethyl 3-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxybenzoyl)benzoate

CAS RN

276877-15-7
Record name Ethyl 3-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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